Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-4-5-12(13(6-9)17-2)19-10-7-11(15-8-10)14(16)18-3/h4-6,10-11,15H,7-8H2,1-3H3/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXLUQBUDKOSGH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate, identified by its CAS number 1217782-72-3, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇NO₄
- Molecular Weight : 253.28 g/mol
- IUPAC Name : this compound
The structure features a pyrrolidine ring substituted with a methoxy group and a phenoxy moiety, contributing to its unique biological profile.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. This property is critical in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders.
- Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage to cells .
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.
- Case Study : A study conducted on lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound significantly reduced the levels of inflammatory markers, suggesting its potential as an anti-inflammatory agent .
3. Neuroprotective Effects
This compound has been investigated for neuroprotective effects against neuronal cell death induced by oxidative stress.
- Findings : Experimental models using neuroblastoma cells indicated that the compound promotes cell survival and reduces apoptosis through the activation of the PI3K/Akt signaling pathway .
Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits potential anticancer properties. It has been studied for its ability to inhibit specific cancer cell lines, suggesting that it may interfere with cancer cell proliferation and survival mechanisms. The compound's structure allows it to interact with various biological targets, making it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate has also shown promise in neuroprotection. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may modulate pathways involved in neuroinflammation and oxidative damage.
Biological Research
Proteomics
This compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique chemical structure allows it to serve as a probe for identifying specific protein targets within complex biological systems. By labeling proteins or influencing their activity, researchers can gain insights into cellular processes and disease mechanisms.
Enzyme Inhibition Studies
this compound has been explored for its potential to inhibit certain enzymes involved in metabolic pathways. Understanding how this compound interacts with enzymes can lead to the development of new inhibitors that may be useful in treating metabolic disorders or enhancing drug efficacy.
Therapeutic Applications
Potential Drug Development
Given its diverse biological activities, this compound is being investigated as a lead compound for new drug development. Its ability to target multiple pathways involved in disease progression makes it a versatile candidate for creating novel therapeutics aimed at various conditions, including cancer and neurodegenerative diseases.
Case Studies
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid.
-
Reagents/Conditions : LiOH in THF at 0°C to room temperature .
-
Mechanism : Nucleophilic acyl substitution, where hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methanol.
-
Product : (2S,4S)-4-(2-Methoxy-4-methylphenoxy)pyrrolidine-2-carboxylic acid.
Pyrrolidine Ring Functionalization
The pyrrolidine ring participates in stereospecific reactions due to its rigid conformation:
-
Oxidation : TEMPO-mediated oxidation converts secondary alcohols (if present) to ketones under mild conditions .
-
Reduction : Borane (BH₃) selectively reduces carbonyl groups to alcohols, as seen in precursor synthesis .
Phenoxy Substitution Reactions
The 2-methoxy-4-methylphenoxy group undergoes electrophilic aromatic substitution (EAS) and nucleophilic displacement:
Functional Group Interconversion
-
Reduction of Carboxylate : LiAlH₄ reduces the ester to a primary alcohol.
-
Oxidation : NaClO₂/NaOCl oxidizes alcohols to carboxylic acids in the presence of TEMPO .
Stereochemical Stability
The (2S,4S) configuration remains intact under most reaction conditions due to the rigid pyrrolidine ring, as confirmed by chiral HPLC and X-ray crystallography in related analogs .
Key Reaction Data Table
Reactivity Trends
-
The methoxy group at the 2-position deactivates the aromatic ring, limiting EAS reactivity.
-
The methyl group at the 4-position introduces steric hindrance, affecting regioselectivity in substitution reactions .
The compound’s synthetic versatility is demonstrated by its use as a precursor for bioactive molecules, particularly in glutamate receptor antagonist research . Future studies should explore catalytic asymmetric modifications and cross-coupling reactions to expand its utility.
Preparation Methods
Starting Material Preparation: Pyrrolidine-2-carboxylate Methyl Ester
The synthesis begins with the preparation of the methyl ester of the pyrrolidine-2-carboxylic acid, often as the hydrochloride salt. This intermediate is prepared by esterification of the corresponding carboxylic acid using thionyl chloride in methanol:
| Yield | Reaction Conditions | Notes |
|---|---|---|
| 90-100% | Thionyl chloride in methanol, 0–23 °C, 16–72 h | The acid is converted to methyl ester hydrochloride salt quantitatively under mild conditions |
Protection of the Pyrrolidine Nitrogen (Boc Protection)
The nitrogen atom of the pyrrolidine ring is protected by introduction of a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during subsequent steps:
Final Deprotection and Purification
After the substitution, the Boc protecting group can be removed under acidic conditions if necessary to yield the free amine or retained depending on the target compound's desired form. The final product is purified by standard chromatographic techniques.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The preparation methods rely heavily on well-established organic synthesis techniques such as esterification, Boc protection, and nucleophilic aromatic substitution or etherification.
- High yields in Boc protection and esterification steps indicate robust and reproducible protocols.
- The exact conditions for the introduction of the 2-methoxy-4-methylphenoxy group are less documented in open literature but can be extrapolated from related phenoxy-substituted pyrrolidine syntheses.
- Use of mild bases (triethylamine, N,N-diisopropylethylamine) and solvents like dichloromethane or 1,4-dioxane is common to maintain stereochemical integrity and avoid side reactions.
- Reaction monitoring by NMR and purification by silica gel chromatography are standard practices.
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis route for Methyl (2S,4S)-4-(2-methoxy-4-methylphenoxy)-2-pyrrolidinecarboxylate to ensure stereochemical purity?
- Methodological Answer : Prioritize chiral auxiliary or enantioselective catalysis to control the (2S,4S) configuration. Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) protecting groups for amine functionalities, as demonstrated in related pyrrolidinecarboxylate syntheses . Incorporate coupling reagents like DCC/HOBt for esterification or amidation steps. Monitor reaction progress via TLC or LC-MS to minimize racemization .
Q. Which analytical techniques are most reliable for confirming the stereochemistry of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as applied to structurally complex pyrrolidine derivatives .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB, validated for pyrrolidine-based compounds .
- NMR spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to confirm ring puckering and substituent orientation .
- Flack parameter : Quantify enantiomorph-polarity via X-ray data refinement, ensuring robustness for near-centrosymmetric structures .
Q. What are the recommended methods for purifying this compound to achieve >98% purity for pharmacological studies?
- Methodological Answer :
- Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/hexane) for bulk purification .
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for final polishing .
- Recrystallization : Optimize solvent systems (e.g., ethanol/water) based on solubility profiles of analogous esters . Validate purity via COA (Certificate of Analysis) protocols, including H NMR and mass spectrometry .
Advanced Research Questions
Q. How can researchers address discrepancies in reported yields or byproduct formation during synthesis under varying reaction conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
- Byproduct analysis : Use LC-MS or F NMR (if fluorinated intermediates) to trace side reactions, such as epimerization or ester hydrolysis .
- Mechanistic studies : Employ density functional theory (DFT) to model reaction pathways and predict competing intermediates .
Q. What strategies are effective in analyzing the conformational stability of the pyrrolidine ring under different pH and temperature conditions?
- Methodological Answer :
- Dynamic NMR : Measure ring inversion barriers by observing coalescence of diastereotopic protons .
- Molecular dynamics simulations : Predict dominant conformers using force fields (e.g., AMBER) and compare with crystallographic data .
- pH-dependent stability assays : Monitor degradation via UV-Vis or circular dichroism (CD) in buffers ranging from pH 2–10 .
Q. In the context of PROTAC development, how does the structural configuration of this compound influence its efficacy as a linker or ligand?
- Methodological Answer :
- Steric effects : The (2S,4S) configuration may restrict rotational freedom, enhancing binding specificity to E3 ligases or target proteins .
- Hydrogen-bonding networks : The 2-methoxy-4-methylphenoxy group could stabilize interactions with hydrophobic pockets, as seen in VHL-based PROTACs .
- Pharmacokinetic profiling : Assess metabolic stability of the methyl ester in plasma using LC-MS/MS, comparing with carboxylate analogs .
Q. How can advanced computational methods (e.g., QSPR, molecular docking) predict the interaction of this compound with biological targets?
- Methodological Answer :
- Quantitative Structure-Property Relationship (QSPR) : Use algorithms to correlate physicochemical properties (logP, polar surface area) with solubility or membrane permeability .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding sites, leveraging the compound’s pyrrolidine core as a hinge-binding motif .
- Neural network models : Train on datasets of pyrrolidine derivatives to predict bioavailability or toxicity .
Data Contradiction Analysis Example
Scenario : Conflicting reports on the optimal reaction temperature for esterification (25°C vs. 40°C).
Resolution :
- Controlled replicates : Conduct reactions at both temperatures with strict exclusion of moisture.
- In situ monitoring : Use IR spectroscopy to track carbonyl stretching frequencies, identifying premature deprotection at higher temperatures .
- Statistical validation : Apply ANOVA to determine significance of yield differences, accounting for solvent purity and catalyst lot variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
